methyl 2-amino-4-(2-chlorophenyl)-7-methyl-5-oxo-6-(pyridin-3-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate
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Overview
Description
The compound is a complex organic molecule that contains several functional groups, including an amino group, a carboxylate group, and a pyridine ring. These functional groups suggest that the compound may have a variety of chemical properties and could potentially be involved in a range of chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound is likely quite complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement and connectivity of these groups .Chemical Reactions Analysis
The compound’s chemical reactivity would be influenced by its functional groups. For example, the amino group could participate in acid-base reactions, while the carboxylate group could undergo reactions with acids or esters .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of polar functional groups like the carboxylate and the amino group could make the compound soluble in polar solvents .Scientific Research Applications
Antiviral Activity
Indole derivatives have been investigated for their antiviral properties. In the case of our compound, researchers have synthesized related derivatives and evaluated their efficacy against viruses:
Compound Methyl 6-Amino-4-Isobutoxy-1H-Indole-2-Carboxylate (1): This compound demonstrated inhibitory activity against influenza A, with an IC50 value of 7.53 μmol/L. It also exhibited a high selectivity index (SI) value of 17.1 against CoxB3 virus .
4-Alkyl-1-(5-Fluoro-3-Phenyl-1H-Indole-2-Carbonyl)thiosemicarbazide Derivatives: These derivatives were potent antiviral agents, with IC50 values ranging from 0.4 to 2.1 μg/mL against Coxsackie B4 virus .
Ligand for Copper(II) Complexes
Our compound acts as a ligand and forms methoxo-bridged copper(II) complexes. These complexes have potential applications in materials science and coordination chemistry .
Nonlinear Optical (NLO) Single Crystals
Organic nonlinear optical (NLO) single crystals of 2-amino-4-methylpyridinium-4-hydroxybenzolate (2A4MP4HB) have been grown using our compound. These crystals belong to the centrosymmetric space group P21/c in a monoclinic crystal system. Their structural analysis was successfully studied by X-ray diffraction (XRD) methods .
Potential Drug Development
Given the indole scaffold’s presence in important synthetic drug molecules, our compound’s structure could inspire the development of novel therapeutic derivatives. Researchers continue to explore its potential in various pharmacological contexts .
Future Directions
properties
IUPAC Name |
methyl 2-amino-4-(2-chlorophenyl)-7-methyl-5-oxo-6-(pyridin-3-ylmethyl)-4H-pyrano[3,2-c]pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClN3O4/c1-13-10-17-19(22(28)27(13)12-14-6-5-9-26-11-14)18(15-7-3-4-8-16(15)24)20(21(25)31-17)23(29)30-2/h3-11,18H,12,25H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMOWHZRDLOGYOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(C(=C(O2)N)C(=O)OC)C3=CC=CC=C3Cl)C(=O)N1CC4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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